molecular formula C₂₇H₃₀O₅ B1139725 2,3,4-Tri-O-benzyl-L-rhamnopyranose CAS No. 210426-02-1

2,3,4-Tri-O-benzyl-L-rhamnopyranose

Cat. No.: B1139725
CAS No.: 210426-02-1
M. Wt: 434.52
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Tri-O-benzyl-L-rhamnopyranose: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a derivative of L-rhamnose, a naturally occurring deoxy sugar, and is characterized by the presence of benzyl groups at the 2, 3, and 4 positions of the rhamnopyranose ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose typically involves the selective benzylation of L-rhamnose. The process begins with the protection of the hydroxyl groups at the 2, 3, and 4 positions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tri-O-benzyl-L-rhamnopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,4-Tri-O-benzyl-L-rhamnopyranose is widely used in scientific research, particularly in the field of glycobiology. Its applications include:

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-benzyl-L-rhamnopyranose is primarily related to its role as a glycosyl donor in glycosylation reactions. The benzyl groups protect the hydroxyl groups, allowing for selective reactions at other positions on the sugar molecule. This selective reactivity is crucial for the synthesis of complex glycoconjugates and oligosaccharides. The molecular targets and pathways involved include glycosyltransferases and other enzymes that facilitate the transfer of sugar moieties to acceptor molecules .

Comparison with Similar Compounds

  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
  • 2,3,4-Tri-O-benzyl-D-mannopyranose
  • 2,3,4-Tri-O-benzyl-D-galactopyranose

Comparison: 2,3,4-Tri-O-benzyl-L-rhamnopyranose is unique due to its specific configuration and the presence of benzyl groups at the 2, 3, and 4 positions. This configuration imparts distinct reactivity and selectivity in glycosylation reactions compared to other benzylated sugars. For instance, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose has an additional benzyl group at the 6 position, which can affect its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

(3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAQXZMHYZXWBZ-XXPOFYIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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